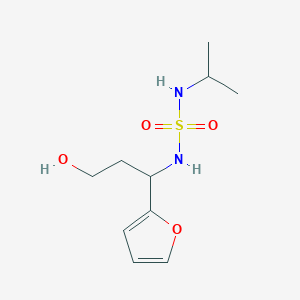
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine is an organic compound with a complex structure that includes a benzyl group, a fluoro-substituted phenyl ring, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with benzylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction can produce fluoro-substituted benzylamines.
Scientific Research Applications
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy substituents enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(2-fluoro-4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-15-8-7-14(16(17)11-15)9-10-18-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNFDVXLALKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-(2-propan-2-yloxyethylamino)pyridin-3-yl]methanone](/img/structure/B6970154.png)
![N-[3-(cyclopropylmethoxymethyl)phenyl]-2-(2-methylpyrrolidin-1-yl)acetamide](/img/structure/B6970161.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![2-methoxy-N-(4-methylphenyl)-5-[3-(2-methylpropoxy)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6970168.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B6970174.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6970179.png)
![(5-Fluoropyridin-3-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6970187.png)
![1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6970194.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970201.png)
![(6-propan-2-ylpyridin-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6970217.png)
![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6970219.png)

